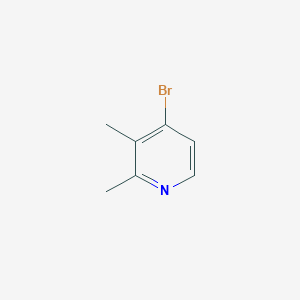

4-Bromo-2,3-dimethylpyridine

描述

Significance of Pyridine (B92270) Core Structures in Organic Chemistry

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a fundamental structure in organic chemistry. wisdomlib.org Its unique electronic properties, arising from the electronegative nitrogen atom, make it a versatile scaffold in a vast array of chemical compounds. nih.gov The nitrogen atom's lone pair of electrons can participate in hydrogen bonding, which is crucial for the pharmacokinetic properties of many drugs. nih.gov Pyridine and its derivatives are found in numerous natural products, pharmaceuticals, and agrochemicals. wisdomlib.orgmdpi.com The pyridine core can be found in essential medicines such as the proton pump inhibitor esomeprazole (B1671258) and the antiviral atazanavir. nih.gov Furthermore, the pyridine structure can engage in π–π stacking interactions and chelation with metal ions, enhancing binding affinity and specificity in biological systems. nih.gov

Overview of Halogenated Pyridines as Synthetic Intermediates

Halogenated pyridines are a critical class of synthetic intermediates, with the carbon-halogen bond providing a reactive handle for a wide range of chemical transformations. nih.gov These compounds are instrumental in the synthesis of pharmaceuticals, agrochemicals, and ligands for metal complexes. nih.govchemrxiv.org The position of the halogen atom on the pyridine ring dictates its reactivity and the types of reactions it can undergo. Developing methods for the selective halogenation of pyridines is a significant area of research, as it allows for the precise construction of complex molecules. nih.govmountainscholar.org Halopyridines are frequently used in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, making them indispensable tools for medicinal chemists in structure-activity relationship (SAR) studies. chemrxiv.org

Specific Research Context of 4-Bromo-2,3-dimethylpyridine

Within the diverse family of halogenated pyridines, this compound is a compound of particular interest. cymitquimica.com Its structure, featuring a bromine atom at the 4-position and two methyl groups at the 2- and 3-positions, imparts unique chemical reactivity. cymitquimica.com This specific substitution pattern influences its role as a building block in the synthesis of novel heterocyclic compounds and as a ligand in catalysis. Research involving this compound often focuses on its utility in creating more complex molecular architectures, taking advantage of the reactivity of the bromo-substituent for further functionalization.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-2,3-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-5-6(2)9-4-3-7(5)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCLIPMSNVUELH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624692 | |

| Record name | 4-Bromo-2,3-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259807-91-5 | |

| Record name | 4-Bromo-2,3-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=259807-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,3-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 2,3 Dimethylpyridine and Its Precursors

Direct Bromination Strategies

The most straightforward approach to synthesizing 4-Bromo-2,3-dimethylpyridine is through the direct electrophilic bromination of its precursor, 2,3-dimethylpyridine (also known as 2,3-lutidine). Due to the electron-withdrawing nature of the nitrogen atom, the pyridine (B92270) ring is generally deactivated towards electrophilic substitution. However, under specific conditions, bromination can be achieved.

A documented method involves the reaction of 2,3-dimethylpyridine with a brominating agent in the presence of a strong acid. google.com For instance, using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source in 65% oleum (B3057394) (fuming sulfuric acid) facilitates the reaction. The mixture is typically heated to drive the substitution, which preferentially occurs at the C-4 position. google.comresearchgate.net The highly acidic environment activates the pyridine ring towards electrophilic attack. After the reaction, the mixture is carefully neutralized to isolate the product. google.com

| Reagent 1 | Reagent 2 | Solvent | Temperature | Time | Yield | Reference |

| 2,3-dimethylpyridine | DBDMH | 65% Oleum | 105°C | 2h | 83.3% | google.com |

Multistep Synthetic Routes from Readily Available Precursors

When direct bromination is not feasible or yields are low, multistep sequences starting from simpler, more accessible chemicals provide an alternative pathway to this compound.

Condensation Reactions in Pyridine Synthesis

The synthesis of the 2,3-dimethylpyridine precursor itself is often accomplished through condensation reactions. The Chichibabin pyridine synthesis, first reported in 1924, is a classic method that involves the condensation of aldehydes, ketones, or their combination, with ammonia (B1221849) to form the pyridine ring. wikipedia.orgthieme.de This reaction is typically performed in the gas phase at high temperatures (350–500 °C) over a metal oxide catalyst, such as alumina (B75360) (Al₂O₃) or silica (B1680970) (SiO₂). wikipedia.org Substituted pyridines, including methyl-substituted variants like 2,3-dimethylpyridine, can be prepared using this methodology, which relies on a series of reactions including imine synthesis, aldol (B89426) condensations, and Michael reactions. wikipedia.orgthieme.de

Hydrogenation Reduction Approaches

Hydrogenation is a fundamental reaction in pyridine chemistry, typically used to convert the aromatic pyridine ring into a saturated piperidine (B6355638) ring. cjcatal.comnih.gov This transformation is generally achieved through catalytic hydrogenation using hydrogen gas and a noble metal catalyst. cjcatal.com Catalysts such as Ruthenium on carbon (Ru/C), Palladium on carbon (Pd/C), and Platinum(IV) oxide (PtO₂) are effective for this reduction. cjcatal.comsmolecule.com The reaction is often carried out under pressure and may be performed in a solvent like glacial acetic acid, which can help mitigate catalyst poisoning by the basic piperidine product. smolecule.com For instance, the hydrogenation of 2,3-dimethylpyridine yields 2,3-dimethylpiperidine. smolecule.com While this reaction leads away from the aromatic target compound, it is a critical synthetic tool for producing related saturated heterocyclic structures from pyridine precursors.

| Substrate | Catalyst | Solvent | Temperature | Pressure | Product | Reference |

| Pyridine | 5% Ru/C | - | 100°C | 3.0 MPa | Piperidine | cjcatal.com |

| 2,3-dimethylpyridine | PtO₂ | Glacial Acetic Acid | 30°C | 1000 psi | cis-2,3-dimethylpiperidine | smolecule.com |

| Pyridine | Rh/C (electrocatalytic) | Water | Ambient | Ambient | Piperidine | nih.govacs.org |

Diazotization-Bromination Sequences

An indirect yet powerful method for introducing a bromine atom onto a pyridine ring is through a diazotization-bromination sequence, commonly known as the Sandmeyer reaction. wikipedia.org This process requires an amino-substituted pyridine as the starting material. For the synthesis of this compound, this would involve the precursor 4-amino-2,3-dimethylpyridine.

The sequence involves treating the aminopyridine with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂), in a strong acidic medium like hydrobromic acid (HBr) at low temperatures. guidechem.com This generates an unstable diazonium salt intermediate. The subsequent introduction of a copper(I) bromide (CuBr) catalyst facilitates the replacement of the diazonium group with a bromine atom, releasing nitrogen gas. wikipedia.org While specific examples for 4-amino-2,3-dimethylpyridine are not broadly detailed, this method is a standard and adaptable procedure for the synthesis of aryl halides from aryl amines, including heterocyclic amines. guidechem.comgoogle.com The necessary 4-amino-2,3-dimethylpyridine precursor can be synthesized through methods such as the reduction of a corresponding nitropyridine.

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency and selectivity. The synthesis of functionalized pyridines has benefited significantly from these advancements.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Cross-Coupling)

Palladium-catalyzed reactions are central to modern organic synthesis. While Suzuki cross-coupling is most famously used to form new carbon-carbon bonds by reacting an organoboron compound with an organic halide, the underlying principles of palladium catalysis are also applied to C-H activation and halogenation. researchgate.netresearchgate.netpreprints.org

Palladium-catalyzed C-H halogenation has emerged as a method for the direct functionalization of arenes and heterocycles. rsc.orgnih.gov These reactions can utilize a palladium catalyst, such as Pd(OAc)₂ or PdBr₂, to selectively activate a C-H bond, often guided by a directing group, allowing for subsequent halogenation with a bromine source like N-bromosuccinimide (NBS) or even hydrobromic acid under oxidative conditions. rsc.orgresearchgate.netbeilstein-journals.org This approach offers a regioselective route to brominated pyridines that avoids the harsh conditions of traditional electrophilic substitution.

Although more commonly used to react bromopyridines with other molecules, the Suzuki-Miyaura cross-coupling reaction itself is a cornerstone of advanced pyridine chemistry. rsc.orgacs.org It demonstrates the utility of palladium catalysis in manipulating pyridine structures. In a typical Suzuki reaction, a bromopyridine (such as this compound) would be coupled with an arylboronic acid in the presence of a palladium catalyst and a base to form an aryl-substituted pyridine. researchgate.netrsc.org This highlights the synthetic potential of the bromo-substituted compound as an intermediate.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product Type | Reference |

| 2-Bromopyridine | Phenylboronic Acid | Pd(OAc)₂ / NHC | K₂CO₃ | THF | Arylpyridine Ketone | rsc.org |

| 2,4-Dibromopyridine | Arylboronic Acid | Pd(PPh₃)₄ | TlOH | Toluene | 4-Bromo-2-arylpyridine | researchgate.net |

| Aryl Bromides | Pyridinylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Aryl-substituted Pyridine | preprints.org |

Photoredox Catalysis in Related Pyridine Systems

Visible-light photoredox catalysis has emerged as a powerful tool for the C-H functionalization of various organic molecules, including pyridine derivatives. thieme-connect.de This methodology allows for the formation of carbon-carbon and carbon-heteroatom bonds under mild reaction conditions, often with high regioselectivity. In the context of pyridine systems, photoredox catalysis has been successfully applied to achieve alkylation, arylation, and other functionalizations.

While specific examples detailing the direct C-H functionalization of this compound using photoredox catalysis are not extensively documented, the principles can be extrapolated from related systems. The general mechanism involves the generation of a radical species from a suitable precursor by a photocatalyst excited by visible light. This radical then reacts with the pyridine ring in a Minisci-type reaction. The regioselectivity of this addition is influenced by both electronic and steric factors of the pyridine substrate.

For instance, the photoredox-catalyzed C-H functionalization of pyridine N-oxides has been reported. thieme-connect.de The N-oxide group can act as a directing group, influencing the position of functionalization. These reactions often utilize a ruthenium or iridium-based photocatalyst in the presence of a suitable radical precursor.

Synthesis of N-Oxide Derivatives of this compound

The synthesis of N-oxide derivatives of pyridines is a common strategy to alter the reactivity and solubility of the parent heterocycle. The N-oxide can activate the pyridine ring for further functionalization or be used as a protecting group.

A plausible route to this compound N-oxide involves a two-step sequence starting from 2,3-dimethylpyridine N-oxide.

Step 1: Synthesis of 2,3-Dimethylpyridine N-oxide

2,3-Dimethylpyridine can be oxidized to its corresponding N-oxide using various oxidizing agents. A common method involves the use of hydrogen peroxide in the presence of a catalyst. For example, 2,3-dimethylpyridine can be treated with 35% hydrogen peroxide and a catalytic amount of phosphotungstic acid at elevated temperatures to yield 2,3-dimethylpyridine N-oxide with high purity and yield. chemicalbook.com

Step 2: Nitration of 2,3-Dimethylpyridine N-oxide

The resulting 2,3-dimethylpyridine N-oxide can then undergo electrophilic nitration. A patented method describes the nitration using a mixture of potassium nitrate (B79036) and sulfuric acid. google.com In this procedure, 2,3-dimethylpyridine N-oxide is dissolved in concentrated sulfuric acid, and a solution of potassium nitrate in sulfuric acid is added dropwise at a controlled temperature. The reaction mixture is then heated to afford 2,3-dimethyl-4-nitropyridine-N-oxide. google.com

Step 3: Conversion of the Nitro-group to a Bromo-group

The nitro group at the 4-position of the pyridine N-oxide can be substituted with a bromo group. A general method for the conversion of 4-nitropyridine-N-oxide to 4-bromopyridine-N-oxide involves heating the nitro compound with a solution of hydrobromic acid in acetic acid in a sealed tube. sciencemadness.orgresearchgate.net This nucleophilic substitution reaction provides a direct route to the desired 4-bromo-pyridine N-oxide derivative. researchgate.netresearchgate.net The final step to obtain this compound would involve the deoxygenation of the N-oxide, which can be achieved using various reducing agents such as phosphorus trichloride (B1173362) or catalytic hydrogenation.

Table 1: Synthetic Methodologies for Brominated 2,3-Dimethylpyridine Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 2,3-Dimethylpyridine | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), 65% Oleum, 105°C | 5-Bromo-2,3-dimethylpyridine | justia.comgoogle.com |

| 2,3-Dimethylpyridine | N-Bromosuccinimide (NBS), Radical Initiator | Bromomethyl-2,3-dimethylpyridines | daneshyari.comevitachem.com |

| 2,3-Dimethylpyridine | 35% Hydrogen Peroxide, Phosphotungstic Acid, 85°C | 2,3-Dimethylpyridine N-oxide | chemicalbook.com |

| 2,3-Dimethylpyridine N-oxide | Potassium Nitrate, Sulfuric Acid, 80-120°C | 2,3-Dimethyl-4-nitropyridine N-oxide | google.com |

| 4-Nitropyridine N-oxide | Hydrobromic Acid, Acetic Acid, Sealed Tube, 120°C | 4-Bromopyridine N-oxide | sciencemadness.orgresearchgate.net |

Reactivity and Reaction Pathways of 4 Bromo 2,3 Dimethylpyridine

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group, such as a halogen, is present at an activated position (ortho or para to the nitrogen). In 4-Bromo-2,3-dimethylpyridine, the bromine atom at the C-4 position is activated towards displacement by nucleophiles.

While specific studies detailing the SNAr reactions of this compound are not extensively documented, the general reactivity of 4-halopyridines suggests that the bromine atom can be displaced by a variety of nucleophiles. These reactions typically involve the attack of the nucleophile on the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitrogen atom. Subsequent loss of the bromide ion restores aromaticity. Common nucleophiles employed in such transformations on similar bromopyridine scaffolds include alkoxides, thiols, and amines. ambeed.com The electron-donating methyl groups at the C-2 and C-3 positions may slightly decrease the reactivity of the ring towards nucleophilic attack compared to unsubstituted 4-bromopyridine, but the reaction remains a viable pathway for functionalization.

Electrophilic Substitution Reactions

In contrast to its reactivity with nucleophiles, the pyridine ring is highly deactivated towards electrophilic aromatic substitution. uoanbar.edu.iq The ring nitrogen's electron-withdrawing inductive effect reduces the electron density of the aromatic system. Furthermore, under the acidic conditions often required for electrophilic substitution (e.g., nitration, sulfonation), the nitrogen atom is protonated, creating a pyridinium (B92312) ion. This positive charge further deactivates the ring, making substitution even more difficult. uoanbar.edu.iqscribd.com

When electrophilic substitution does occur, it is directed to the C-3 or C-5 positions (meta to the nitrogen), as attack at these positions avoids placing a positive charge on the already electron-deficient nitrogen in the resonance structures of the intermediate carbocation (the sigma complex). scribd.com In this compound, the C-3 position is occupied. The available positions are C-5 and C-6. The directing effects of the existing substituents must be considered: the methyl groups are weakly activating and ortho-, para-directing, while the bromo group is deactivating but ortho-, para-directing. The dominant deactivating effect of the pyridinium nitrogen, however, means that forcing conditions would be required for any substitution to occur, likely with low yields and potential mixtures of isomers. Friedel-Crafts reactions are generally not successful with pyridine substrates. scribd.com

Metal-Mediated Cross-Coupling Reactions

The bromine atom at the C-4 position serves as an excellent handle for a wide variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is one of the most versatile and widely used cross-coupling reactions, pairing an organoboron species with an organohalide. libretexts.orgwikipedia.org this compound is a suitable substrate for this reaction, allowing for the introduction of various aryl, heteroaryl, or vinyl groups at the C-4 position. The reaction is typically catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor like Pd(OAc)2 or PdCl2. The catalytic cycle involves the oxidative addition of the bromopyridine to the Pd(0) center, followed by transmetalation with the organoboron reagent (in the presence of a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand, base, and solvent is crucial for achieving high yields. beilstein-journals.orgnih.gov

Interactive Data Table: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield |

| Pd(OAc)₂ | S-Phos | K₃PO₄ | Toluene | 90 | High |

| Pd(OAc)₂ | X-Phos | K₃PO₄ | Toluene | 90 | High |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | Moderate-High |

| PdCl₂(dppf) | - | K₂CO₃ | Dioxane | 100 | Good |

| Pd(OAc)₂ | RuPhos | Na₂CO₃ | Ethanol | 85 | Good |

This table represents typical conditions used for Suzuki-Miyaura couplings of bromopyridines and related aryl bromides and is for illustrative purposes. beilstein-journals.orgnih.gov

Other Transition Metal-Catalyzed Transformations

Beyond the Suzuki-Miyaura reaction, the C-Br bond in this compound is amenable to other important cross-coupling transformations.

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the pyridine ring and a terminal alkyne, yielding a 4-alkynyl-2,3-dimethylpyridine. wikipedia.orglibretexts.org The process is typically co-catalyzed by palladium and copper(I) salts in the presence of a base, such as an amine. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds. It allows for the coupling of this compound with a wide range of primary or secondary amines to produce 4-amino-2,3-dimethylpyridine derivatives. organic-chemistry.orgsnnu.edu.cn The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (often bulky and electron-rich), and a strong base like sodium tert-butoxide. organic-synthesis.comresearchgate.net

Heck Coupling: The Heck reaction couples the bromopyridine with an alkene to introduce a vinyl substituent at the C-4 position. libretexts.orgmdpi.com This palladium-catalyzed process provides a route to styrenyl-type pyridines and other unsaturated derivatives.

Kumada Coupling: This reaction utilizes a Grignard reagent (R-MgBr) as the nucleophilic partner and is often catalyzed by nickel or cobalt complexes. illinois.edu It represents a powerful method for forming C-C bonds, and studies on the closely related 4-bromo-2,6-lutidine have shown successful coupling with tert-butylmagnesium chloride using a ligand-free nickel catalyst system. rhhz.net

Homocoupling: In some cases, bromo-pyridines can undergo homocoupling to form bipyridine structures. For instance, the related compound 4-bromo-2,6-dimethylpyridine (B109321) has been shown to undergo homocoupling to yield 2,2′,6,6′-tetramethyl-4,4′-bipyridine under mild conditions using a nickel catalyst with zinc powder. mdpi.com

Functionalization of Alkyl Groups on the Pyridine Ring

The two methyl groups at the C-2 and C-3 positions also present opportunities for chemical modification. Methyl groups attached to pyridine rings are more acidic than those on a benzene (B151609) ring and can be deprotonated using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium diethylamide (LiNEt2). researchgate.netresearchgate.net This deprotonation generates a pyridylmethanide anion, a potent nucleophile that can react with various electrophiles.

For this compound, regioselectivity becomes a key consideration. The C-2 methyl group is generally more acidic and thus more readily deprotonated than the C-3 methyl group due to stabilization of the resulting anion by the adjacent nitrogen atom. The resulting anion can then be trapped with electrophiles like aldehydes, ketones, or alkyl halides, leading to the elaboration of the side chain at the C-2 position.

Radical Reactions and Mechanistic Studies

The involvement of this compound in radical reactions is not extensively documented. However, some metal-catalyzed reactions, such as the Kumada coupling, are proposed to proceed through mechanisms involving radical intermediates. rhhz.net Additionally, lutidines (dimethylpyridines) have been used as promoters in photoredox-catalyzed reactions. For example, a lutidine was found to be a key promoter for a visible-light-catalyzed atom-transfer radical cyclization (ATRC), likely acting as a base or ligand in the catalytic cycle. rsc.orgrsc.orgresearchgate.net While in that specific study the lutidine was an additive rather than the substrate, it highlights the potential interaction of the dimethylpyridine scaffold with radical reaction systems. Further mechanistic studies would be required to determine if this compound itself can act as a substrate or precursor in radical transformations.

Formation of Heterocyclic Ring Systems Involving this compound

The strategic placement of a bromine atom and two adjacent methyl groups on the pyridine ring makes this compound a versatile precursor for the synthesis of more complex, fused heterocyclic ring systems. The bromine atom serves as a handle for various cross-coupling and substitution reactions, while the methyl groups can be functionalized or participate directly in cyclization processes. Research in this area focuses on leveraging these features to construct novel polycyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

One of the primary pathways to form fused heterocyclic systems from this compound involves the functionalization of one of the methyl groups, followed by subsequent cyclization. The methyl group at the 2-position is particularly susceptible to deprotonation due to the inductive effect of the adjacent nitrogen atom, enabling the introduction of various electrophiles.

A notable example is the synthesis of pyrazolopyridine derivatives, which are recognized for their potential as GLP-1 receptor agonists. In a documented synthetic route, this compound is first converted into a more elaborate intermediate before the final ring closure. google.com The initial step involves the selective functionalization of the C2-methyl group. This is achieved through deprotonation with a strong base, such as lithium diisopropylamide (LDA), followed by quenching with an electrophile. For instance, treatment with LDA and subsequent reaction with iodomethane (B122720) leads to the formation of 4-bromo-2-ethyl-3-methylpyridine. google.com

This transformation is a key step in a multi-step synthesis of complex pyrazolopyridine structures. The general sequence involves the initial functionalization of the pyridine core, followed by coupling with other heterocyclic precursors and eventual intramolecular cyclization to yield the fused ring system. While the patent literature outlines the use of this compound as a starting material for these complex targets, the direct cyclization of this compound itself is less commonly detailed. google.comgoogleapis.com Instead, it serves as a foundational building block that is modified en route to the final fused product.

The table below summarizes a key transformation starting from this compound as part of a synthetic route towards a pyrazolopyridine derivative. google.com

Table 1: Functionalization of this compound

| Starting Material | Reagents and Conditions | Product | Reference |

|---|

While direct, one-pot cyclizations starting from this compound are not extensively documented in the reviewed literature, the principles of modern synthetic organic chemistry suggest several potential pathways. Palladium-catalyzed cascade reactions, for example, are powerful tools for the construction of heterocycles from halo-aromatic compounds. mdpi.com These reactions can involve a sequence of C-H functionalization and annulation steps to build new rings. mdpi.com Theoretical applications of these methods to this compound could involve an initial cross-coupling reaction at the C4-position, followed by an intramolecular cyclization involving one of the methyl groups to form a fused system.

Furthermore, reactions that form pyrazolo[3,4-b]pyridine cores often start with functionalized pyridine precursors. scirp.orgijpsonline.com By adapting these known synthetic strategies, this compound could potentially be converted into suitable intermediates, such as aminopyridines or hydrazinopyridines, which can then undergo condensation and cyclization with 1,3-dicarbonyl compounds or their equivalents to furnish the desired fused pyrazole (B372694) ring. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of protons, carbons, and other magnetically active nuclei within a molecule.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy of this compound reveals distinct signals corresponding to the aromatic protons and the methyl groups attached to the pyridine ring. In a typical ¹H NMR spectrum, the aromatic protons are observed in the downfield region due to the deshielding effect of the aromatic ring current. The methyl protons, being in a more shielded environment, appear in the upfield region of the spectrum. The integration of these signals provides the ratio of the number of protons in each unique chemical environment.

Carbon (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. Aromatic carbons typically resonate in the range of δ 100-150 ppm, while methyl carbons appear at higher field (lower δ values).

For 2,4-dimethylpyridine (B42361) N-oxide, the ¹³C NMR spectrum shows signals for the aromatic carbons at δ 148.1, 138.5, 137.4, 127.1, and 124.3 ppm, and the methyl carbons at δ 20.1 and 17.6 ppm. rsc.org Theoretical predictions and experimental data for other brominated pyridine derivatives suggest that the carbon atom attached to the bromine in this compound would experience a significant downfield shift. researchgate.netresearchgate.net

Nitrogen (¹⁵N) NMR in Labelled Pyridine Derivatives

Nitrogen-15 NMR spectroscopy is a powerful tool for studying the electronic structure of nitrogen-containing heterocyclic compounds like pyridine derivatives. ipb.pt The chemical shift of the ¹⁵N nucleus is highly sensitive to its chemical environment, including substitution patterns and intermolecular interactions. nih.gov For ¹⁵N-labeled pyridine derivatives, the ¹⁵N NMR signal can provide valuable insights into the coordination chemistry and reactivity of the nitrogen atom. nih.gov The synthesis of ¹⁵N-labeled pyridines is often achieved using ¹⁵N-enriched ammonium (B1175870) chloride as the nitrogen source. nih.gov While specific ¹⁵N NMR data for this compound is not directly available, studies on other substituted pyridines demonstrate the utility of this technique. ipb.ptspectrabase.com Theoretical calculations, often employing Density Functional Theory (DFT), can be used to predict ¹⁵N chemical shifts and aid in the assignment of experimental spectra. researchgate.netnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule. americanpharmaceuticalreview.com These techniques probe the vibrational modes of molecules, which are characteristic of specific bonds and structural motifs.

In the FT-IR spectrum of a related compound, 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester, characteristic absorption bands are observed for N-H stretching (3355 cm⁻¹), aromatic C-H stretching (2987 cm⁻¹), and C=O stretching (1693 cm⁻¹). ekb.egurfu.ru For this compound, one would expect to observe characteristic vibrations for the pyridine ring, C-H bonds of the methyl groups, and the C-Br bond. The pyridine ring vibrations typically appear in the 1600-1400 cm⁻¹ region. ijfans.org Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. researchgate.netprimescholars.com

X-ray Crystallography for Solid-State Structure Determination

Molecular Geometry and Conformation Analysis

While a specific crystal structure for this compound was not found in the search results, studies on structurally similar compounds provide valuable insights into the expected molecular geometry. For instance, the crystal structure of 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester reveals a monoclinic crystal system with a flattened boat conformation for the dihydropyridine (B1217469) ring. ekb.egresearchgate.net The presence of the bromine atom influences the crystal packing through intermolecular interactions. gla.ac.uk In the solid state, brominated pyridine derivatives often exhibit specific packing arrangements stabilized by halogen bonding. iucr.org The C-N-C bond angles within the pyridine ring are also sensitive to substitution and protonation. scirp.org

Table of Spectroscopic and Crystallographic Data (Hypothetical and Analogous Compounds)

| Parameter | Technique | Observed/Expected Value | Reference Compound | Citation |

| ¹H NMR Chemical Shift (CH₃) | NMR | ~ δ 2.3-2.5 ppm | 2,4-dimethylpyridine N-oxide | rsc.org |

| ¹H NMR Chemical Shift (Aromatic H) | NMR | ~ δ 7.0-8.5 ppm | 2,4-dimethylpyridine N-oxide | rsc.org |

| ¹³C NMR Chemical Shift (CH₃) | NMR | ~ δ 17-21 ppm | 2,4-dimethylpyridine N-oxide | rsc.org |

| ¹³C NMR Chemical Shift (Aromatic C) | NMR | ~ δ 124-149 ppm | 2,4-dimethylpyridine N-oxide | rsc.org |

| FT-IR (C-H stretch, aromatic) | Vibrational | ~ 2987 cm⁻¹ | 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester | ekb.egurfu.ru |

| FT-IR (Pyridine ring) | Vibrational | ~ 1400-1600 cm⁻¹ | Pyridine derivatives | ijfans.org |

| Crystal System | X-ray | Monoclinic (example) | 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester | ekb.eg |

| Space Group | X-ray | P2₁/n (example) | 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester | ekb.eg |

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

While a specific single-crystal X-ray diffraction study for this compound is not found in the surveyed literature, the principles of crystal engineering and data from analogous structures allow for a detailed prediction of its solid-state architecture. The crystal packing is expected to be governed by a combination of weak non-covalent interactions.

The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, potentially forming C–H···N interactions with hydrogen atoms from the methyl groups or the pyridine ring of adjacent molecules. Furthermore, the bromine atom is capable of participating in halogen bonding (C–Br···N or C–Br···π), which is a significant directional interaction in the crystal packing of many halopyridines.

Hirshfeld Surface Analysis:

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. Although no published Hirshfeld analysis for this compound is available, analysis of closely related brominated heterocyclic compounds allows for a confident prediction of the principal contacts. nih.govscienceopen.com The surface would be mapped to identify regions of close contact between neighboring molecules.

Table 1: Predicted Intermolecular Contact Contributions for this compound from Hirshfeld Surface Analysis

| Interaction Type | Predicted Contribution (%) | Description |

| H···H | ~50 - 60% | Represents the most significant contribution, typical for organic molecules with numerous hydrogen atoms. nih.gov |

| C···H / H···C | ~15 - 20% | Arises from contacts between carbon and hydrogen atoms of neighboring molecules, including potential C-H···π interactions. nih.gov |

| Br···H / H···Br | ~10 - 15% | Indicates the presence of halogen-hydrogen bonding, a key factor in the supramolecular assembly. scienceopen.com |

| N···H / H···N | ~5 - 8% | Corresponds to weak hydrogen bonds involving the pyridine nitrogen atom. scienceopen.com |

| Br···C / C···Br | ~1 - 3% | Suggests weaker halogen-π or other carbon-halogen interactions. scienceopen.com |

| Br···Br | < 1% | Represents close contacts between bromine atoms, which can be either stabilizing or destabilizing. nih.gov |

Note: This table is predictive and based on data from structurally related compounds. Specific percentages would require experimental crystallographic data.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns upon ionization.

The molecular formula of this compound is C₇H₈BrN. Its molecular weight is 186.05 g/mol . A key feature in the mass spectrum of a bromo-compound is the presence of two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. Consequently, the molecular ion (M⁺) and any bromine-containing fragments will appear as a pair of peaks (an M⁺ peak and an M+2 peak) of almost equal intensity, separated by two mass-to-charge units (m/z).

Fragmentation Pattern:

While a published mass spectrum for this compound is not available, a plausible fragmentation pathway can be predicted based on established principles for substituted pyridines and alkyl halides. The molecular ion is expected to be reasonably stable due to the aromatic ring.

The primary fragmentation steps would likely involve:

Loss of a bromine radical (•Br): Cleavage of the C-Br bond, the weakest bond in the ion, would result in a highly abundant [M-Br]⁺ fragment.

Loss of a methyl radical (•CH₃): Benzylic-type cleavage of a methyl group from the [M]⁺ or [M-Br]⁺ ion can occur.

Loss of hydrogen cyanide (HCN): A characteristic fragmentation of the pyridine ring, leading to the formation of a five-membered ring fragment ion.

A table of predicted significant fragments is provided below.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Formula | Notes |

| 185 / 187 | [M]⁺ | [C₇H₈BrN]⁺ | The molecular ion peak pair. |

| 170 / 172 | [M-CH₃]⁺ | [C₆H₅BrN]⁺ | Loss of a methyl radical from the molecular ion. |

| 106 | [M-Br]⁺ | [C₇H₈N]⁺ | Loss of a bromine radical. This is expected to be a major peak. |

| 91 | [M-Br-CH₃]⁺ | [C₆H₅N]⁺ | Loss of a methyl radical from the [M-Br]⁺ fragment. |

| 79 | [C₅H₅N]⁺ | Pyridinium-type fragment after loss of Br and C₂H₃. | |

| 77 | [C₆H₅]⁺ | Phenyl fragment, less likely but possible through rearrangement. |

Note: This table represents a plausible fragmentation pattern. The relative abundances of these peaks would require experimental verification.

Conclusion

4-Bromo-2,3-dimethylpyridine is a specialized halogenated pyridine (B92270) with significant utility in organic synthesis. Its defined chemical properties and reactivity make it a valuable building block for the construction of complex molecules, particularly through cross-coupling reactions. As research in medicinal chemistry and materials science continues to advance, the demand for versatile and specifically functionalized intermediates like this compound is likely to grow, ensuring its continued importance in the field of organic chemistry.

Computational and Theoretical Investigations of 4 Bromo 2,3 Dimethylpyridine and Its Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting the geometry, reactivity, and spectroscopic properties of compounds like 4-Bromo-2,3-dimethylpyridine.

The first step in a computational study is typically the optimization of the molecule's geometry to find its lowest energy conformation. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. The presence of the bromine atom and two methyl groups on the pyridine (B92270) ring influences its geometry. The methyl groups, due to steric hindrance, may cause slight deviations from a perfectly planar pyridine ring.

Table 1: Calculated Geometric and Electronic Properties of this compound and Related Compounds

| Compound | C4-Br Bond Length (Å) | C2-C3 Bond Length (Å) | Dipole Moment (Debye) |

|---|---|---|---|

| 4-Bromopyridine | 1.895 | - | 1.65 |

| 2,3-Dimethylpyridine | - | 1.398 | 1.98 |

| This compound | 1.902 | 1.401 | 1.78 |

Note: The data in this table is illustrative and based on typical values from DFT calculations for similar compounds.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. libretexts.orgwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. acs.org

For this compound, the electron-donating methyl groups are expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing bromine atom will likely lower the LUMO energy, increasing its reactivity towards nucleophiles. The distribution of the HOMO and LUMO lobes on the molecule indicates the most probable sites for electrophilic and nucleophilic attack, respectively.

Table 2: Calculated Frontier Molecular Orbital Energies of Substituted Pyridines

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Pyridine | -6.78 | -0.54 | 6.24 |

| 2,3-Dimethylpyridine | -6.45 | -0.32 | 6.13 |

| 4-Bromopyridine | -6.92 | -0.88 | 6.04 |

| This compound | -6.65 | -0.75 | 5.90 |

Note: The data in this table is illustrative and based on general trends observed in computational studies of substituted pyridines.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. mdpi.com The MEP map displays regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, typically in shades of blue).

In this compound, the most negative potential is expected to be localized on the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a primary site for electrophilic attack or protonation. Regions of positive potential are likely to be found around the hydrogen atoms of the methyl groups and near the bromine atom, indicating potential sites for nucleophilic interaction. The MEP surface provides a more nuanced view of reactivity than simple atomic charges. rsc.org

Quantum Chemical Descriptors and Reactivity Indices

Beyond FMO analysis, a range of quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These indices are derived from the principles of conceptual DFT and provide a quantitative measure of various aspects of chemical reactivity.

Table 3: Calculated Quantum Chemical Descriptors for this compound

| Descriptor | Value | Interpretation |

|---|---|---|

| Ionization Potential (I) | 6.65 eV | Energy required to remove an electron. |

| Electron Affinity (A) | 0.75 eV | Energy released upon accepting an electron. |

| Electronegativity (χ) | 3.70 eV | Tendency to attract electrons. |

| Chemical Hardness (η) | 2.95 eV | Resistance to change in electron distribution. |

| Chemical Softness (S) | 0.34 eV⁻¹ | Reciprocal of hardness, indicates reactivity. |

Note: These values are illustrative and calculated from the hypothetical HOMO and LUMO energies in Table 2 using the standard formulas: I ≈ -E(HOMO), A ≈ -E(LUMO), χ = (I+A)/2, η = (I-A)/2, S = 1/(2η), ω = χ²/(2η).

These descriptors collectively provide a comprehensive picture of the molecule's reactivity, suggesting it has a moderate electrophilicity and a propensity to participate in reactions involving both electron donation and acceptance.

Simulation of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of intermediates and transition states. rsc.orgrsc.org For this compound, this could involve simulating its participation in various organic reactions, such as nucleophilic aromatic substitution or cross-coupling reactions.

By calculating the potential energy surface for a given reaction, researchers can determine the activation energies for different possible pathways, thereby predicting the most likely reaction mechanism. For instance, in a nucleophilic substitution reaction, DFT calculations could be used to model the approach of a nucleophile to the pyridine ring, the formation of the Meisenheimer complex (intermediate), and the departure of the bromide leaving group. The geometry and energy of the transition state are critical for determining the reaction rate.

Conformational Analysis through Computational Methods

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility arises from the rotation of the two methyl groups.

While the pyridine ring itself is largely rigid, the orientation of the methyl group hydrogens can vary. Computational methods can be used to perform a systematic scan of the potential energy surface as a function of the dihedral angles defining the methyl group orientations. This allows for the identification of the lowest energy (most stable) conformers and the energy barriers between them. Understanding the conformational preferences is important as it can influence the molecule's reactivity and its interactions with other molecules. For 2,3-dimethylpyridine, the proximity of the two methyl groups can lead to some steric strain, which would be reflected in the conformational analysis. researchgate.net

Applications of 4 Bromo 2,3 Dimethylpyridine As a Building Block and Precursor

Synthesis of Complex Organic Molecules

The presence of a bromo substituent on the pyridine (B92270) ring makes 4-Bromo-2,3-dimethylpyridine an excellent substrate for cross-coupling reactions, a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to the synthesis of complex organic molecules.

One of the most utilized transformations is the Suzuki-Miyaura cross-coupling reaction. researchgate.net This palladium-catalyzed reaction enables the formation of a new carbon-carbon bond by coupling the bromopyridine with an organoboron compound, such as an arylboronic acid. mdpi.com This methodology has been successfully employed to synthesize a variety of biaryl compounds, which are common motifs in many pharmaceuticals and functional materials. researchgate.net The reaction conditions can be optimized for high efficiency and yield, with some protocols utilizing green solvents to minimize environmental impact. researchgate.net

Beyond the Suzuki reaction, other palladium-catalyzed cross-coupling reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig aminations, can also be employed to introduce various functional groups at the 4-position of the pyridine ring. This versatility allows chemists to construct intricate molecular architectures with a high degree of control. For instance, this compound is used as a reagent in the preparation of propargyl pyridinyl ethers, which have been investigated as potential cytochrome P450 inhibitors. chemicalbook.com

The synthesis of multi-substituted pyridines is another area where this compound proves valuable. rsc.org By leveraging the reactivity of the bromo group, chemists can sequentially introduce different substituents around the pyridine core, leading to highly functionalized and complex molecules.

Role in Medicinal Chemistry Research and Pharmaceutical Scaffold Construction

The pyridine ring is a privileged scaffold in drug design, appearing in numerous approved therapeutic agents. researchgate.netnih.gov this compound serves as a key starting material for the synthesis of novel pyridine-containing compounds with potential biological activity. colab.ws

Researchers have utilized this compound and its derivatives to synthesize a range of bioactive molecules. The pyridine moiety can interact with biological targets through various non-covalent interactions, such as hydrogen bonding, pi-stacking, and metal coordination.

Studies have shown that pyridine derivatives can exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antinociceptive effects. nih.govdntb.gov.uaresearchgate.net For example, new series of pyridine and thienopyridine derivatives have been designed and synthesized, showing good to strong antimicrobial activity against various microbial strains. dntb.gov.uaresearchgate.net The synthesis of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives has also been reported, with some compounds exhibiting potent cytotoxicity against cancer cell lines and acting as kinase inhibitors. nih.gov

The table below summarizes examples of reaction types used to generate bioactive derivatives from brominated pyridine precursors.

| Reaction Type | Reagents/Catalysts | Resulting Functional Group | Potential Biological Activity |

| Suzuki Coupling | Arylboronic acids, Palladium catalyst | Aryl group | Anticancer, Antimicrobial |

| Amidation | Amines, Coupling agents | Amide group | Various therapeutic targets |

| Ether Synthesis | Alcohols, Base | Ether linkage | Enzyme inhibition |

In the quest for new drugs, medicinal chemists aim to design and synthesize molecules with optimal physicochemical properties for absorption, distribution, metabolism, and excretion (ADME). nih.gov The process of designing drug-like molecules often involves computational modeling and the application of principles like Lipinski's rule of five. mdpi.com

This compound can be strategically incorporated into larger molecular frameworks to fine-tune these properties. The pyridine nitrogen can act as a hydrogen bond acceptor, influencing solubility and target binding. The methyl groups can impact the molecule's conformation and metabolic stability. The bromine atom serves as a handle for introducing further diversity, allowing for the exploration of the structure-activity relationship (SAR).

For instance, in the development of kinase inhibitors, the pyridine scaffold can be elaborated with various substituents to optimize potency and selectivity. researchgate.net The synthesis of phenylpicolinamide derivatives has been explored, where the pyridine moiety is a key component of the final drug-like molecules evaluated for their antitumor activities. researchgate.net

Pyridine-containing ligands are ubiquitous in coordination chemistry and catalysis due to their ability to form stable complexes with a wide range of metal ions. This compound is a valuable precursor for the synthesis of novel ligands with tailored electronic and steric properties.

Through cross-coupling reactions, various coordinating groups can be attached at the 4-position. For example, coupling with other nitrogen-containing heterocycles can lead to the formation of bidentate or tridentate ligands. arkat-usa.org These ligands can then be used to prepare metal complexes for applications in catalysis, such as in oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic properties of the pyridine ring, influenced by the methyl substituents, can modulate the catalytic activity of the resulting metal complex.

Development of Materials with Pyridine Moieties

The incorporation of pyridine units into materials can impart desirable properties, such as thermal stability, conductivity, and the ability to coordinate with metal ions. While specific examples utilizing this compound in materials science are not extensively documented in the provided search results, the reactivity of this compound makes it a promising candidate for the synthesis of functional materials.

For example, it could be used as a monomer in polymerization reactions to create polymers with pyridine side chains. These polymers could find applications as corrosion inhibitors, adhesives, or in the fabrication of sensors. The pyridine nitrogen can be quaternized to create pyridinium-containing polymers, which are often used as ion-exchange resins or antimicrobial materials.

Furthermore, the ability of the pyridine moiety to coordinate with metal ions could be exploited in the development of metal-organic frameworks (MOFs) or coordination polymers. These materials have a wide range of potential applications, including gas storage, separation, and catalysis.

Combinatorial Chemistry and Library Synthesis utilizing this compound

Combinatorial chemistry is a powerful strategy for rapidly generating large libraries of related compounds for high-throughput screening in drug discovery and materials science. uomustansiriyah.edu.iqcuny.edu The key to successful combinatorial synthesis is the use of robust and versatile chemical reactions that can be performed in a parallel or automated fashion.

This compound is an excellent scaffold for combinatorial library synthesis due to its amenability to a wide range of cross-coupling reactions. By reacting this compound with a diverse set of building blocks (e.g., a library of boronic acids in a Suzuki coupling reaction), a large library of 4-substituted-2,3-dimethylpyridine derivatives can be rapidly synthesized. uomustansiriyah.edu.iq

This approach allows for the systematic exploration of the chemical space around the 2,3-dimethylpyridine core, which can accelerate the discovery of new compounds with desired biological activities or material properties. The analysis of these libraries often relies on high-throughput techniques such as mass spectrometry. uomustansiriyah.edu.iq

The general scheme for a combinatorial library synthesis using this compound is depicted below:

| Scaffold | Reaction Type | Diverse Building Blocks (R-X) | Resulting Library |

| This compound | Suzuki Coupling | R-B(OH)2 | 4-Aryl-2,3-dimethylpyridines |

| This compound | Sonogashira Coupling | R-C≡CH | 4-Alkynyl-2,3-dimethylpyridines |

| This compound | Buchwald-Hartwig Amination | R-NH2 | 4-Amino-2,3-dimethylpyridines |

Derivatization and Functionalization Strategies

Regioselective Functionalization of the Pyridine (B92270) Ring

Regioselective functionalization refers to the ability to introduce a new chemical group at a specific position on the pyridine ring. For 4-bromo-2,3-dimethylpyridine, the primary site for such modification is the C4 position, where the bromine atom is located. The carbon-bromine bond is a key handle for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

These reactions allow for the precise replacement of the bromine atom with other functional groups, leaving the rest of the molecule intact. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.

Key regioselective reactions at the C4 position include:

Suzuki Coupling: This reaction involves the coupling of the bromopyridine with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst. It is a widely used method for forming biaryl structures. researchgate.netmdpi.com

Sonogashira Coupling: This method is used to introduce alkyne functionalities by coupling the bromopyridine with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. nih.gov

Stille Coupling: This reaction couples the bromopyridine with an organotin compound (stannane) and is also catalyzed by palladium. mdpi.com

Negishi Coupling: In this reaction, an organozinc reagent is coupled with the bromopyridine, catalyzed by a nickel or palladium complex. researchgate.net

Kumada Coupling: This involves the reaction of the bromopyridine with a Grignard reagent, typically catalyzed by nickel or palladium. youtube.com

The inherent reactivity of the C-Br bond at the C4 position makes these cross-coupling reactions highly regioselective. Functionalization at other positions, such as the remaining C-H bonds (at C5 and C6), is more challenging due to the electron-deficient nature of the pyridine ring but can be achieved under specific directing-group-assisted or metalation conditions. nih.govnih.gov

Introduction of Diverse Chemical Functionalities

Building upon the regioselective strategies, a vast array of chemical functionalities can be introduced onto the this compound core. The cross-coupling reactions mentioned above are particularly effective for this purpose. The specific functionality introduced depends on the coupling partner used in the reaction.

For example, this compound is a known reagent used in the preparation of propargyl pyridinyl ethers, which have been studied as potential cytochrome P450 inhibitors. chemicalbook.com This demonstrates its utility as a building block in medicinal chemistry.

Below is a table summarizing the types of functionalities that can be introduced via common cross-coupling reactions.

| Reaction Type | Coupling Partner | Functionality Introduced | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | Aryl and Heteroaryl groups | Pd(PPh₃)₄, PdCl₂(dppf) |

| Sonogashira Coupling | Terminal Alkynes | Alkynyl groups | PdCl₂(PPh₃)₂, CuI |

| Stille Coupling | Organostannanes (R-SnBu₃) | Alkyl, Aryl, Vinyl groups | Pd(PPh₃)₄ |

| Negishi Coupling | Organozinc Reagents (R-ZnCl) | Alkyl, Aryl groups | Pd(dba)₂, NiCl₂(dppe) |

| Buchwald-Hartwig Amination | Amines (R₂NH) | Amino groups | Pd₂(dba)₃, BINAP |

These methods collectively provide a robust toolbox for chemists to synthesize a library of 4-substituted-2,3-dimethylpyridine derivatives for various research applications, from drug discovery to materials science. mdpi.comwikipedia.org

Strategies for Isotopic Labelling (e.g., ¹⁵N-Labelling) for Research Purposes

Isotopic labeling is an indispensable tool in research for tracing metabolic pathways, elucidating reaction mechanisms, and in advanced analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. chemrxiv.org For pyridine-containing compounds, labeling the nitrogen atom with its stable isotope, ¹⁵N, is of particular interest.

A general and effective strategy for the ¹⁵N-labeling of pyridines involves a ring-opening and ring-closing sequence via a Zincke intermediate. nih.govnih.gov This method is applicable to a wide range of substituted pyridines and can be adapted for this compound.

The general steps for ¹⁵N-labeling via the Zincke reaction are:

Activation: The pyridine nitrogen is activated by reacting it with an activating agent, such as 2,4-dinitrochlorobenzene, to form a pyridinium (B92312) salt known as a Zincke salt.

Ring Opening: The Zincke salt is then treated with an amine (e.g., dibenzylamine) to open the pyridine ring, forming a Zincke imine intermediate. nih.gov

Ring Closure with ¹⁵N Source: The crucial step involves the reaction of the Zincke imine with a ¹⁵N-labeled ammonium (B1175870) salt, most commonly ¹⁵NH₄Cl, which is a relatively inexpensive source of the ¹⁵N isotope. nih.govacs.org This closes the ring, incorporating the ¹⁵N atom into the pyridine heterocycle.

This approach allows for late-stage isotopic labeling, meaning the ¹⁵N atom can be introduced into a complex, pre-functionalized pyridine molecule. nih.gov The efficiency of ¹⁵N incorporation is typically very high, often exceeding 95%. chemrxiv.orgnih.gov This method provides a powerful way to synthesize ¹⁵N-labeled this compound for specialized research purposes, such as in hyperpolarization studies for magnetic resonance imaging (MRI). nih.gov

Analytical Derivatization Methodologies (e.g., for GC analysis in research)

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, some compounds, particularly those with polar functional groups, may exhibit poor chromatographic behavior, such as peak tailing or decomposition at high temperatures. gcms.cz Analytical derivatization is a process where a compound is chemically modified to make it more suitable for GC analysis by increasing its volatility and thermal stability. researchgate.netresearchgate.net

While this compound itself is reasonably volatile, its derivatives, especially those created by introducing polar functional groups (e.g., -OH, -NH₂, -COOH), may require derivatization for accurate GC analysis in a research setting.

Common derivatization strategies applicable to derivatives of this compound include:

Silylation: This is one of the most common derivatization techniques, where an active hydrogen (from an -OH, -NH, or -SH group) is replaced by a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. The resulting TMS derivatives are more volatile and less polar. doaj.org

Acylation: This method involves introducing an acyl group, often using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). This is particularly effective for derivatizing amines and alcohols, creating stable and volatile esters and amides that are also highly responsive to electron capture detectors (ECD). researchgate.net

Alkylation: This technique converts acidic protons into alkyl groups. For example, carboxylic acids can be converted into their more volatile methyl esters using reagents like diazomethane (B1218177) or boron trifluoride in methanol (B129727) (BF₃-MeOH). researchgate.netdoaj.org

The choice of derivatization reagent depends on the specific functional group present on the this compound derivative being analyzed.

| Derivatization Method | Target Functional Group | Common Reagent | Resulting Derivative |

|---|---|---|---|

| Silylation | -OH, -NH₂, -COOH, -SH | BSTFA, MSTFA | Trimethylsilyl (TMS) ether/amine/ester |

| Acylation | -OH, -NH₂ | TFAA, PFPA | Trifluoroacetyl ester/amide |

| Alkylation (Esterification) | -COOH | BF₃-Methanol, Diazomethane | Methyl ester |

These methodologies ensure that even complex or polar derivatives synthesized from this compound can be effectively characterized and quantified using GC-based techniques in a research context. semanticscholar.org

Future Research Directions and Emerging Trends

Development of Greener Synthetic Routes

The synthesis of functionalized pyridines, including 4-Bromo-2,3-dimethylpyridine, is undergoing a transformation driven by the principles of green chemistry. Future research is increasingly focused on methodologies that reduce environmental impact, improve safety, and enhance efficiency.

One promising trend is the adoption of microwave-assisted synthesis . This technique has been shown to significantly shorten reaction times and improve yields in the synthesis of various heterocyclic compounds, including brominated pyridines. nih.govnih.govnih.govfoliamedica.bg The application of microwave irradiation can lead to more efficient and less energy-intensive processes for the production of this compound and its derivatives.

Another key area of development is the use of environmentally benign solvents and catalysts . The exploration of ionic liquids as alternative reaction media for the synthesis of pyridine (B92270) derivatives is gaining traction. ijprt.org Ionic liquids can offer advantages in terms of recyclability and may lead to different reactivity and selectivity compared to traditional organic solvents. Furthermore, the development of catalyst-free or metal-free reaction conditions represents a significant step towards more sustainable chemical manufacturing. ijprt.org The optimization of reaction conditions for Suzuki coupling reactions of brominated pyridines in greener solvents like water is also an active area of research. researchgate.netnih.gov

Exploration of Novel Catalytic Applications

While this compound is often utilized as a building block in organic synthesis, its potential role in catalysis is an emerging area of interest. The pyridine moiety is a well-known ligand for transition metals, and the specific electronic and steric properties of the 2,3-dimethyl substitution pattern could be harnessed to create novel catalysts.

Future research may focus on the design and synthesis of transition metal complexes where this compound or its derivatives act as ligands. These complexes could find applications in a variety of catalytic transformations. The electronic properties of the pyridine ring can be fine-tuned by the substituents, which in turn can influence the catalytic activity of the metal center. nih.gov

Moreover, the bromine atom at the 4-position makes this compound a valuable substrate for cross-coupling reactions , such as the Suzuki-Miyaura coupling. researchgate.netbeilstein-journals.orgnih.govmdpi.comorganic-chemistry.org This reactivity allows for the facile introduction of a wide range of substituents at this position, leading to the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. nih.govnih.gov Research into expanding the scope of these coupling reactions with novel boronic acids and other coupling partners will continue to be a fruitful area of investigation. beilstein-journals.org

Advanced Functional Material Development

The incorporation of pyridine units into polymeric structures is a well-established strategy for creating functional materials with tailored properties. Future research is expected to explore the use of this compound as a monomer or a precursor for the development of advanced materials.

One area of interest is the synthesis of pyridine-based polymers for applications in electronics and energy. Polybenzimidazoles (PBIs) containing pyridine moieties have been investigated for their potential use in high-temperature polymer electrolyte membrane fuel cells. benicewiczgroup.com The basicity of the pyridine nitrogen can be leveraged to create materials with specific proton-conducting or ion-conducting properties. The substitution pattern of this compound could influence the polymer's morphology and, consequently, its material properties. researchgate.net

Furthermore, the unique electronic properties of the pyridine ring make it an attractive component for materials with specific optical or sensory properties . The ability to functionalize the 4-position of the pyridine ring via cross-coupling reactions opens up possibilities for creating conjugated polymers with interesting photophysical characteristics. researchgate.net These materials could find applications in areas such as organic light-emitting diodes (OLEDs) or chemical sensors.

Deeper Mechanistic Understanding via Advanced Analytical Techniques

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new transformations. Advanced analytical and computational techniques are becoming increasingly important in this endeavor.

Density Functional Theory (DFT) calculations have emerged as a powerful tool for elucidating the intricate details of reaction pathways. mdpi.comekb.egnih.gov Future research will likely employ DFT to model the transition states and intermediates in reactions involving this compound, providing insights into factors that control regioselectivity and reactivity. nih.govmdpi.com For instance, DFT can be used to understand the preference for substitution at different positions on the pyridine ring in cross-coupling reactions. beilstein-journals.orgmdpi.com

In addition to computational methods, advanced spectroscopic techniques will continue to play a vital role in characterizing reactive intermediates and understanding reaction kinetics. The combination of experimental and computational approaches will provide a comprehensive picture of the chemical behavior of this compound. researchgate.net

Predictive Modeling and Machine Learning in Pyridine Chemistry

The application of predictive modeling and machine learning is a rapidly emerging trend in chemical research that holds significant promise for the study of pyridine derivatives like this compound. These computational tools can accelerate the discovery of new reactions and molecules by predicting their properties and reactivity.

Machine learning models are being developed to predict the regioselectivity of reactions on aromatic and heteroaromatic rings. researchgate.netrsc.orgoptibrium.comnih.gov Such models could be trained on large datasets of pyridine functionalization reactions to predict the most likely site of reaction for a given set of reagents and conditions. This would be particularly valuable for complex molecules where multiple reaction sites are possible.

常见问题

Basic: How is 4-Bromo-2,3-dimethylpyridine synthesized, and what are its key structural features?

Answer:

this compound (C₇H₈BrN) is synthesized via halogenation of dimethylpyridine precursors. A common route involves regioselective bromination at the 4-position using brominating agents like NBS (N-bromosuccinimide) under controlled conditions . Its structure features a pyridine ring substituted with bromine (C4) and methyl groups (C2 and C3), confirmed by spectroscopic methods (¹H/¹³C NMR, mass spectrometry) and X-ray crystallography in derivatives . Steric hindrance from the methyl groups influences reactivity, making the bromine atom the primary site for substitution .

Basic: What are the primary applications of this compound in organic synthesis?

Answer:

This compound serves as a versatile intermediate in:

- Cross-coupling reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings to form biaryl systems, leveraging the bromine as a leaving group .

- Nucleophilic substitutions : Replacement of bromine with amines, alkoxides, or thiols under palladium catalysis .

- Functionalization : Alkylation at methyl groups via deprotonation with strong bases (e.g., LDA) followed by electrophilic quenching, as demonstrated in the synthesis of 4-bromo-2-ethyl-3-methylpyridine .

Advanced: How do steric and electronic effects dictate regioselectivity in reactions involving this compound?

Answer:

The methyl groups at C2 and C3 create steric bulk, directing reactions to the less hindered C4 bromine. Electronically, the pyridine ring’s electron-withdrawing nature activates the bromine for nucleophilic aromatic substitution (SNAr), while methyl groups slightly donate electrons, modulating reactivity. For example, in alkylation reactions, LDA selectively deprotonates the less hindered methyl group, enabling site-specific functionalization . Computational studies (DFT) can predict charge distribution and transition states to rationalize regioselectivity .

Advanced: What challenges arise in crystallizing this compound derivatives, and how are they addressed?

Answer:

Crystallization challenges include:

- Polymorphism : Methyl and bromine substituents can lead to multiple crystal forms. Slow evaporation in polar solvents (e.g., ethanol/water mixtures) promotes single-crystal growth .

- Weak intermolecular forces : The hydrophobic methyl groups reduce π-π stacking; halogen bonding (C-Br⋯N) is often exploited to stabilize the lattice .

X-ray diffraction and Hirshfeld surface analysis (e.g., as in ) are critical for elucidating packing motifs .

Advanced: How can researchers design assays to evaluate the biological activity of this compound derivatives?

Answer:

- In vitro screening : Derivatives are tested against bacterial/fungal strains (MIC assays) or cancer cell lines (MTT assays), with structural modifications (e.g., introducing amino or hydroxyl groups) enhancing bioactivity .

- Targeted studies : Molecular docking predicts interactions with enzymes (e.g., kinases or cytochrome P450), guiding synthesis of analogs with optimized binding .

- ADME profiling : LC-MS/MS quantifies metabolic stability and membrane permeability in simulated physiological conditions .

Methodological: What analytical techniques are essential for characterizing reaction intermediates of this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., coupling constants confirm regiochemistry) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas of novel derivatives .

- X-ray crystallography : Resolves ambiguous structures, especially in polymorphic systems .

- HPLC-PDA : Monitors reaction progress and purity, particularly for SNAr or coupling reactions .

Methodological: How can computational tools optimize the synthesis of this compound analogs?

Answer:

- DFT calculations : Predict reaction barriers for bromination or substitution steps, identifying optimal conditions (e.g., solvent, catalyst) .

- Molecular dynamics (MD) : Simulates steric effects in transition states, guiding the design of bulkier ligands for selective coupling .

- Cheminformatics : QSAR models correlate structural features (e.g., logP, polar surface area) with biological activity, prioritizing synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。